Cas no 1540-28-9 (Ethyl 2-acetylpentanoate)

Ethyl 2-acetylpentanoate structure
Ethyl 2-acetylpentanoate structure
Nome del prodotto:Ethyl 2-acetylpentanoate
Numero CAS:1540-28-9
MF:C9H16O3
MW:172.221543312073
MDL:MFCD00048563
CID:41552
PubChem ID:95398

Ethyl 2-acetylpentanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2-propylacetoacetate
    • 2-Propylacetoacetic acid ethyl ester
    • 2-Acetylpentanoic acid ethyl ester
    • Ethyl 2-acetylpentanoate
    • 2-ACETYL-PENTANOIC ACID ETHYL ESTER
    • 2-Acetylvaleric acid ethyl ester
    • 2-Propyl-acetessigsaeure-aethylester
    • 2-propyl-acetoacetic acid ethyl ester
    • ethyl 2-ethanoylpentanoate
    • ETHYL 2-N-PROPYLACETOACETATE
    • ethyl 2-propyl-3-oxobutanoate
    • ethyl 2-propyl-3-oxobutyrate
    • n-Amyl acetoacetate
    • Ethyl 2-acetylvalerate
    • Ethyl propylacetoacetate
    • Ethyl alpha-propylacetoacetate
    • Ethyl .alpha.-propylacetoacetate
    • AI3-06005
    • NSC6764
    • VHOACUZAQKMOEQ-UHFFFAOYSA-N
    • LS-06676
    • NSC-6764
    • NSC-67958
    • NSC 67958
    • NSC67958
    • Ethyl 2-(n-propyl)acetoacetate
    • NS00047596
    • Pentanoic acid, 2-acetyl-, ethyl ester
    • EINECS 216-269-4
    • Valeric acid, 2-acetyl-, ethyl ester
    • MFCD00048563
    • CS-0216383
    • 1540-28-9
    • SCHEMBL3010250
    • DTXSID40870885
    • AKOS006220441
    • FT-0633648
    • Ethyl2-acetylpentanoate
    • EN300-41607
    • 2-Propyl-3-oxobutanoic acid ethyl ester
    • 2-Acetylpentanoicacidethylester
    • NSC 6764
    • DTXCID60818567
    • ALBB-021834
    • DB-043208
    • MDL: MFCD00048563
    • Inchi: 1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3
    • Chiave InChI: VHOACUZAQKMOEQ-UHFFFAOYSA-N
    • Sorrisi: CCCC(C(=O)C)C(=O)OCC

Proprietà calcolate

  • Massa esatta: 172.11000
  • Massa monoisotopica: 172.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 6
  • Complessità: 163
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • Densità: 0.9661
  • Punto di ebollizione: 224°C (estimate)
  • Indice di rifrazione: 1.4255 (estimate)
  • PSA: 43.37000
  • LogP: 1.55480

Ethyl 2-acetylpentanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB413111-500 mg
Ethyl 2-acetylpentanoate
1540-28-9
500MG
€195.40 2023-02-03
TRC
E260650-250mg
Ethyl 2-acetylpentanoate
1540-28-9
250mg
$ 205.00 2022-06-05
abcr
AB413111-1g
Ethyl 2-acetylpentanoate; .
1540-28-9
1g
€237.00 2025-02-14
Enamine
EN300-41607-0.1g
ethyl 2-acetylpentanoate
1540-28-9 95%
0.1g
$107.0 2023-02-10
abcr
AB413111-10 g
Ethyl 2-acetylpentanoate
1540-28-9
10g
€1074.00 2023-04-24
Enamine
EN300-41607-1.0g
ethyl 2-acetylpentanoate
1540-28-9 95%
1.0g
$309.0 2023-02-10
Enamine
EN300-41607-0.25g
ethyl 2-acetylpentanoate
1540-28-9 95%
0.25g
$153.0 2023-02-10
Matrix Scientific
080550-5g
Ethyl 2-acetylpentanoate
1540-28-9
5g
$735.00 2023-09-09
1PlusChem
1P00AQDS-250mg
Ethyl 2-propylacetoacetate
1540-28-9
250mg
$162.00 2025-02-25
1PlusChem
1P00AQDS-500mg
Ethyl 2-propylacetoacetate
1540-28-9 95%
500mg
$348.00 2023-12-21

Ethyl 2-acetylpentanoate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1540-28-9)Ethyl 2-acetylpentanoate
A809491
Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):515.0/792.0/1452.0